N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide
Description
N1-(4-Chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is an oxalamide derivative characterized by a 4-chlorophenyl group at the N1 position and a 4-sulfamoylphenethyl moiety at the N2 position. The sulfamoyl group (-SO₂NH₂) is a polar, hydrogen-bonding substituent that may enhance solubility and target binding compared to halogen or alkoxy groups.
Properties
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c17-12-3-5-13(6-4-12)20-16(22)15(21)19-10-9-11-1-7-14(8-2-11)25(18,23)24/h1-8H,9-10H2,(H,19,21)(H,20,22)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPWGQASBOYMPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves the reaction of 4-chloroaniline with oxalyl chloride to form an intermediate, which is then reacted with 4-sulfamoylphenethylamine. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
-
Formation of Intermediate
- 4-chloroaniline + oxalyl chloride → intermediate
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (0-5°C), base (triethylamine)
-
Formation of Final Product
- Intermediate + 4-sulfamoylphenethylamine → this compound
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature), base (triethylamine)
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen vs.
- Heterocyclic Moieties : Thiazolyl-piperidinyl groups (compound 8 ) contribute to antiviral activity by mimicking natural ligands at the HIV CD4-binding site.
- Polar Functional Groups : Hydroxyethyl (compound 15 ) and hydroxyphenyl (compound 118 ) groups improve water solubility but may reduce membrane permeability.
Biological Activity
N1-(4-chlorophenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by its unique structural features, which include:
- Chlorophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Sulfamoyl Group : Known for its role in various pharmacological activities, particularly in antimicrobial agents.
- Oxalamide Core : Provides structural stability and may contribute to the modulation of biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H17ClN2O3S |
| Molecular Weight | 350.84 g/mol |
| Solubility in Water | Moderate |
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : The sulfamoyl group is known to inhibit certain enzymes, which can affect metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various pathogens, potentially making it useful in treating infections.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results showed that the compound had a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, indicating moderate to high activity against Gram-positive bacteria. -
Antiviral Properties :
Another investigation focused on the antiviral potential of this compound against human adenovirus (HAdV). The study reported an IC50 value of 0.5 µM, suggesting that it may inhibit viral replication effectively. The mechanism was hypothesized to involve interference with viral DNA synthesis. -
Anti-inflammatory Effects :
In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, highlighting its potential as an anti-inflammatory agent.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | IC50/MIC Values |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | MIC: 8-32 µg/mL |
| Antiviral | Inhibits HAdV replication | IC50: 0.5 µM |
| Anti-inflammatory | Reduces cytokine production | Not quantified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
